N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide
Description
Properties
CAS No. |
38880-63-6 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-12-8-9(14(16)17)6-7-11(12)13-20(18,19)10-4-2-1-3-5-10/h1-8,13,15H |
InChI Key |
NJLNHUHLXNVVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Workflow
-
Nitration and Halogenation : N-Phenylbenzenesulfonamide reacts with Cu(NO₃)₂·3H₂O or Fe(NO₃)₃·9H₂O in the presence of NH₄NO₃. Nitro groups are introduced at the 4-position, while halogenation occurs at the 2-position.
-
Hydrolysis : Halogen substituents (e.g., Cl, Br) are replaced with hydroxyl groups via hydrolysis, yielding 2-hydroxy-4-nitrophenyl derivatives.
Critical Parameters
Mechanistic Insights
The metal-promoted reaction facilitates dual functionalization:
-
Nitration : Directed by the sulfonamide group’s meta-directing effect, though steric and electronic factors may shift regioselectivity to the 4-position.
-
Halogenation : Electrophilic substitution at the 2-position, influenced by the electron-withdrawing sulfonamide group.
Comparative Analysis of Methods
Method Comparison Table
| Method | Yield (%) | Key Reagents | Environmental Impact | Scalability |
|---|---|---|---|---|
| Electrochemical | 85–90 | DNB, ASAs, Ag/AgCl | Low (no hazardous byproducts) | High |
| Metal-Promoted | 70–85 | Cu/Fe nitrates, NH₄NO₃ | Moderate (metal catalysts) | Moderate |
Key Findings
-
Electrochemical Approach : Superior for large-scale production due to energy efficiency and minimal waste.
-
Metal-Promoted Method : Provides flexibility for analog synthesis but requires stringent control of catalyst ratios.
Structural and Functional Validation
The target compound’s structure is confirmed by:
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide has been identified as a promising scaffold in the development of inhibitors for specific lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in several pathological conditions, including skin diseases, diabetes, and cancer. Research indicates that compounds derived from this scaffold exhibit nanomolar potency against 12-LOX and demonstrate excellent selectivity over related enzymes such as cyclooxygenases .
Case Study: Inhibition of 12-LOX
In a study focusing on the optimization of 12-LOX inhibitors, derivatives of this compound were synthesized and evaluated. The top candidates not only inhibited platelet aggregation but also reduced levels of 12-HETE in pancreatic β-cells, suggesting a potential role in diabetes management .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. Recent studies have shown that sulfonamide derivatives can effectively combat various pathogens, including those resistant to traditional antibiotics. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Antibiotic Resistance
Given the rising issue of antibiotic resistance, the synthesis of new sulfonamide derivatives like this compound is critical. These compounds are being explored for their ability to enhance the efficacy of existing antibiotics or serve as alternatives in treating resistant infections .
Therapeutic Applications
Beyond its antibacterial properties, this compound shows potential in treating other diseases due to its role in modulating inflammatory pathways.
Case Study: Diabetes and Inflammation
Research has highlighted the involvement of 12-LOX and its products in inflammatory responses associated with diabetes. By inhibiting this pathway, this compound could help mitigate complications related to diabetic kidney disease and other inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
Nitro Group (NO₂): Enhances electron-withdrawing effects, improving binding to targets like PPARγ (e.g., compound 7 in with GS = 87.26) . In N-(2-aminophenyl)-4-nitrobenzenesulfonamide, the nitro group stabilizes interactions in organometallic systems .
Hydroxy Group (OH): Facilitates hydrogen bonding. Compound 7q () achieves nanomolar CDK2 inhibition (IC50 = 0.7 nM) via its hydroxyethyl group, suggesting that the hydroxy group in this compound may similarly enhance target engagement .
Chloro Substituents : N-(2-Chlorophenyl)benzenesulfonamide shows potent acetylcholinesterase reactivation, indicating halogen atoms improve lipophilicity and membrane penetration .
Biological Activity
N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to its structural components, particularly the hydroxy and nitro groups. These functional groups facilitate hydrogen bonding and electrostatic interactions with various biological targets, including enzymes and receptors. The benzenesulfonamide moiety can mimic natural substrates or inhibitors, effectively modulating the activity of target molecules and leading to various biological effects, such as anti-inflammatory and anticancer activities .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that sulfonamide derivatives can significantly inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 16d | HeLa | <10 |
| 17a | MCF-7 | <10 |
| 16c | SKOV-3 | 7.87–70.53 |
These results indicate a promising therapeutic potential for these compounds in cancer treatment .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds exhibit significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be effective at concentrations as low as 0.5 µg/mL, demonstrating their potential as antimicrobial agents .
Case Studies
- Cardiovascular Effects : A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results showed that certain derivatives significantly decreased perfusion pressure in a time-dependent manner, suggesting potential applications in cardiovascular therapies .
- Platelet Aggregation Inhibition : Research has indicated that this compound may inhibit platelet aggregation through the modulation of lipoxygenase pathways. This could have implications for treating conditions related to thrombosis and diabetes .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of sulfonamide derivatives. The presence of hydroxyl and nitro groups has been linked to increased potency against various biological targets, including cancer cells and bacteria .
Q & A
Q. What are the optimized synthetic routes for N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves sulfonylation of 2-amino-4-nitrophenol with benzenesulfonyl chloride under basic conditions. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the sulfonyl chloride .
- Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
Post-synthesis, recrystallization from ethanol/water (3:1 v/v) yields pure product (mp 178–183°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns. The hydroxyl proton appears as a singlet at δ 10.2–10.5 ppm, while sulfonamide protons resonate at δ 7.8–8.1 ppm .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions). For example, in N-(4-hydroxyphenyl)benzenesulfonamide, O–H⋯O distances are ~2.65 Å .
- IR spectroscopy : S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonamide formation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize geometry and calculate:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions, relevant for photochemical applications .
- Electrostatic potential (ESP) maps : Identify electrophilic/nucleophilic sites (e.g., nitro and hydroxyl groups) for reaction pathway predictions .
- Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) reduce atomization energy errors to <2.4 kcal/mol, critical for stability assessments .
Tools like Multiwfn enable wavefunction analysis and visualization of electron localization (ELF) .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference drugs (e.g., doxorubicin) .
- Solubility optimization : Adjust DMSO concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates, which may explain potency discrepancies .
For example, sulfonamide derivatives with thiophene moieties showed IC₅₀ values of 1.2–3.8 µM in MTT assays, correlating with substituent electronegativity .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and solubility?
Methodological Answer: X-ray studies reveal:
Q. What mechanistic insights guide the design of this compound derivatives for antimicrobial activity?
Methodological Answer:
- Metal coordination : Mn(II) or Cu(II) complexes with Schiff base derivatives enhance activity by disrupting bacterial membranes .
- Structure–activity relationships (SAR) : Electron-withdrawing groups (e.g., nitro) improve DNA gyrase inhibition, while bulky substituents reduce permeability .
For instance, 4-chloro analogs showed MIC values of 8–16 µg/mL against S. aureus due to enhanced lipophilicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in computational vs. experimental vibrational spectra?
Methodological Answer:
- Scale factors : Apply empirical scaling (0.961–0.967) to DFT-calculated frequencies to align with experimental IR peaks .
- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers contributing to spectral broadening .
For example, calculated S=O stretches at 1280 cm⁻¹ may shift to 1305 cm⁻¹ experimentally due to crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
